An In-depth Technical Guide to the Physicochemical Properties of Dodec-4-en-2-one
An In-depth Technical Guide to the Physicochemical Properties of Dodec-4-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dodec-4-en-2-one. Due to the limited availability of experimental data for this specific isomer, this document combines exact calculations for fundamental properties with estimated data derived from its close structural isomer, (E)-dodec-2-en-4-one. This approach provides a robust starting point for researchers engaged in its study. Detailed experimental protocols for the determination of these properties are also included to facilitate laboratory work.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Dodec-4-en-2-one. It is critical to note that while the molecular formula and weight are exact for Dodec-4-en-2-one, other quantitative parameters are estimated based on data for the isomer (E)-dodec-2-en-4-one and should be confirmed through empirical testing.
| Property | Value | Source / Method | Notes |
| Molecular Formula | C₁₂H₂₂O | Calculation | Exact value for Dodec-4-en-2-one. |
| Molecular Weight | 182.31 g/mol | Calculation | Exact value for Dodec-4-en-2-one, based on IUPAC atomic weights.[1] |
| IUPAC Name | (E)-dodec-4-en-2-one or (Z)-dodec-4-en-2-one | Nomenclature | The stereochemistry of the double bond (E/Z) would need to be determined experimentally. |
| CAS Number | Not available | - | A specific CAS Registry Number for Dodec-4-en-2-one could not be located. The CAS for the isomer (E)-dodec-2-en-4-one is 65570-26-5.[1] |
| Boiling Point | ~258.84 °C (~531.99 K) | Joback Method (Calculated for isomer dodec-2-en-4-one) | This is a predicted value for a structural isomer and should be considered an estimate.[2] Experimental determination is recommended. |
| Melting Point | ~ -3.3 °C (~269.85 K) | Joback Method (Calculated for isomer dodec-2-en-4-one) | As an unsaturated ketone, it is likely a liquid at room temperature. This is a predicted value for a structural isomer.[2] |
| Octanol/Water Partition Coefficient (logP) | ~3.88 | Crippen Method (Calculated for isomer dodec-2-en-4-one) | Indicates a high degree of lipophilicity and low water solubility.[2] This is a predicted value for a structural isomer. A computed XLogP3 of 4.6 is also reported for the isomer.[3] |
| Water Solubility (log₁₀WS) | ~ -3.98 mol/L | Crippen Method (Calculated for isomer dodec-2-en-4-one) | Consistent with a high logP value, suggesting very low solubility in aqueous media.[2] This is a predicted value for a structural isomer. |
| Polar Retention Index | ~ 1905 | NIST (Experimental for isomer dodec-2-en-4-one) | Determined by gas chromatography on a polar column.[2] This value is for the isomer (E)-dodec-2-en-4-one. |
Logical Workflow for Physicochemical Characterization
The following diagram outlines a standard experimental workflow for the comprehensive characterization of a novel or uncharacterized organic compound such as Dodec-4-en-2-one.
Caption: Logical workflow for the physicochemical characterization of Dodec-4-en-2-one.
Experimental Protocols
The following section details generalized experimental protocols for determining the key physicochemical properties of Dodec-4-en-2-one.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.
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Apparatus: Thiele tube, thermometer (0-300 °C), small test tube (fusion tube), capillary tube (sealed at one end), mineral oil or liquid paraffin, clamp stand, and a micro-burner.
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Procedure:
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Fill the Thiele tube with mineral oil to a level just above the side-arm.
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Add approximately 0.5 mL of Dodec-4-en-2-one into the small test tube.
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Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.
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Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Clamp the thermometer assembly in the Thiele tube, immersing the bulb and sample in the oil.
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Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube will ensure uniform heating via convection currents.
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Observe the open end of the capillary tube. As the temperature rises, trapped air will expand and exit the tube.
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Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
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Turn off the heat and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. Record this temperature.
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Spectroscopic Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of the compound and to determine its molecular weight and fragmentation pattern, which aids in structural confirmation.
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Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., HP-5MS or similar), helium carrier gas, autosampler or manual syringe.
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Sample Preparation:
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Prepare a dilute solution of Dodec-4-en-2-one (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
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GC-MS Protocol:
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Injection: Inject 1 µL of the prepared solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample and solvent (e.g., 250 °C).
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Separation (GC): The vaporized sample is carried by helium gas through the capillary column. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This separates the compound from any impurities based on boiling point and column affinity.
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Ionization (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (typically at 70 eV), causing it to ionize and fragment.
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Detection (MS): The resulting positively charged ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
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Data Analysis: The resulting mass spectrum provides the molecular weight of the compound (from the molecular ion peak) and a unique fragmentation pattern that can be used to confirm its structure. The gas chromatogram indicates the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
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Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, volumetric flasks, and pipettes.
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Sample Preparation:
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Dissolve 5-10 mg of purified Dodec-4-en-2-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
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Transfer the solution to an NMR tube and cap it.
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Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
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Acquire the ¹H NMR spectrum. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.
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Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
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Data Analysis:
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¹H NMR: Analyze the chemical shift (position of signals), integration (area under signals, corresponding to the number of protons), and multiplicity (splitting pattern, indicating neighboring protons).
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¹³C NMR: Analyze the chemical shift of each signal to identify the different types of carbon atoms (e.g., C=O, C=C, CH₃, CH₂).
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Solubility Determination
This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is crucial for formulation and reaction condition selection.
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Apparatus: Small test tubes or vials, vortex mixer, graduated pipettes.
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Solvents: A range of solvents with varying polarities should be tested, for example:
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Polar Protic: Water, Methanol
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Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetone
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Nonpolar: Hexane, Toluene
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Procedure:
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Add approximately 10 mg of Dodec-4-en-2-one to a series of test tubes.
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To each tube, add 1 mL of a different solvent.
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Vortex each tube vigorously for 30-60 seconds.
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Visually inspect each tube for the presence of undissolved solute against a contrasting background.
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Classify the solubility as:
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Soluble: No visible solid particles.
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Partially Soluble: Some solid remains, but a significant portion has dissolved.
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Insoluble: The vast majority of the solid remains undissolved.
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For compounds insoluble in water, further tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be performed to identify any ionizable functional groups. However, for a simple ketone like Dodec-4-en-2-one, no change in solubility is expected.
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